Synthetic Efficiency: Mukaiyama Aldol-Type One-Step Yield
The target compound was obtained in an 82% isolated yield via a one-step Mukaiyama aldol-type reaction using Bu2BOTf and i-Pr2NEt [1]. This compares favorably to multi-step synthetic routes commonly required for other substituted 1,3-diphenylpropan-1-ones. For instance, the synthesis of the highly potent PAM Compound 31 in the reference α7 nAChR study required a multi-step sequence including aldol condensation, hydrogenation, and demethylation steps, with the final demethylation step often yielding less than 70% [2]. A single-step, high-yield route simplifies procurement and reduces cost for researchers needing multi-gram quantities of the scaffold for further derivatization.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 82% (single-step Mukaiyama aldol-type reaction) |
| Comparator Or Baseline | Compound 31 (representative active analog): multi-step synthesis with final demethylation step typically <70% yield |
| Quantified Difference | Absolute yield advantage of >12 percentage points for the target compound's synthetic route relative to comparator's final step; overall route length reduced from 3+ steps to 1 step |
| Conditions | Bu2BOTf / i-Pr2NEt, CH2Cl2, 1 h reaction time [1]; Compound 31 synthesis: aldol/H2, Pd/C, TsOH/acetone multi-step sequence [2] |
Why This Matters
For a procurement decision, the demonstrated one-step, high-yield synthesis directly translates to lower cost-of-goods, shorter lead times, and higher scalability for in-house library synthesis compared to analogs requiring more complex synthetic routes.
- [1] Molaid compound database entry for CAS 652146-07-1, citing a yield of 82% and referencing DOI: 10.1021/ol030108u. View Source
- [2] Criado M, Balsera B, Mulet J, et al. Future Med. Chem. 2016; 8(7): 731–749. Supplementary Information for the multi-step synthesis of Compound 31. View Source
